XX-650-23

Description

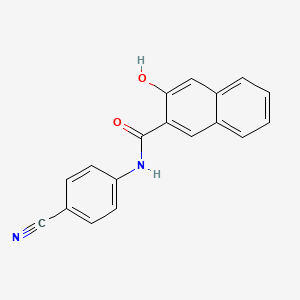

Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O2 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22) |

InChI Key |

DRBIYQSSEMTUJQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

XX-650-23; XX 650 23; XX65023; |

Origin of Product |

United States |

Foundational & Exploratory

XX-650-23 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of XX-650-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor that potently targets the cAMP Response Element Binding protein (CREB), a transcription factor implicated in the pathogenesis of several malignancies, including Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Mechanism of Action: Disruption of the CREB-CBP Interaction

The primary mechanism of action of this compound is the inhibition of the crucial protein-protein interaction between CREB and its transcriptional coactivator, CREB Binding Protein (CBP)[1][2]. CREB-mediated gene transcription is essential for the proliferation and survival of certain cancer cells. This process is initiated by the phosphorylation of CREB at Serine 133, which facilitates its binding to the KIX domain of CBP. This interaction is a critical step for the recruitment of the transcriptional machinery and subsequent gene expression.

This compound functions as a competitive inhibitor, binding to a key region on the KIX domain of CBP, thereby preventing its association with phosphorylated CREB[1]. This disruption effectively blocks CREB-dependent gene expression, leading to downstream anti-neoplastic effects.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound

| Assay Type | Metric | Value | Cell Line/System | Reference |

| CREB-CBP Interaction | IC₅₀ | 3.20 ± 0.43 µM | Split Renilla Luciferase Complementation Assay | [1] |

| CREB-driven Luciferase Activity | IC₅₀ | ~1 µM | KG-1 AML Cells | [1] |

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | IC₅₀ (48 hours) | Reference |

| HL-60 | 870 nM | [2] |

| KG-1 | 910 nM | [2] |

| MOLM-13 | 2.0 µM | [2] |

| MV-4-11 | 2.3 µM | [2] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

CREB-CBP Interaction Assay (Split Renilla Luciferase Complementation)

This assay quantifies the interaction between CREB and CBP in living cells.

Principle: The N-terminal and C-terminal fragments of Renilla luciferase are fused to CREB and CBP, respectively. When CREB and CBP interact, the luciferase fragments are brought into proximity, reconstituting a functional enzyme that produces a measurable luminescent signal.

Protocol:

-

Vector Construction: Clone the coding sequences of human CREB and the KIX domain of human CBP into vectors containing the N-terminal (N-Rluc) and C-terminal (C-Rluc) fragments of Renilla luciferase, respectively.

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with the N-Rluc-CREB and C-Rluc-CBP constructs using a suitable transfection reagent.

-

Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Luciferase Assay: After a 24-hour incubation with the compound, lyse the cells and measure the reconstituted Renilla luciferase activity using a luminometer and a suitable luciferase substrate.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Firefly luciferase) to account for transfection efficiency. Calculate the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed AML cell lines (HL-60, KG-1, MOLM-13, MV-4-11) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat AML cells with this compound (e.g., 2 µM) for 72 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

Principle: A fluorescent dye that stoichiometrically binds to DNA is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Protocol:

-

Cell Treatment: Treat AML cells with this compound for a specified period (e.g., 24 or 48 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Rehydrate the cells in PBS, and then stain with a solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA-bound dye.

-

Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the key experimental procedures.

CREB-CBP Interaction Assay Workflow

Caption: Workflow for the CREB-CBP interaction assay.

Cell Viability (MTT) Assay Workflow

Caption: Workflow for the cell viability (MTT) assay.

Conclusion

This compound is a potent and specific inhibitor of the CREB-CBP interaction, representing a promising therapeutic strategy for malignancies dependent on CREB signaling, such as AML. Its mechanism of action, characterized by the disruption of a key transcriptional coactivator complex, leads to the induction of apoptosis and cell cycle arrest in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other molecules targeting this critical oncogenic pathway.

References

XX-650-23: A Technical Whitepaper on the Discovery and Development of a Novel CREB Inhibitor for Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of XX-650-23, a potent small-molecule inhibitor of the CREB-CBP interaction. This compound has demonstrated significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML), a hematologic malignancy with a poor prognosis. This whitepaper details the quantitative data from key experiments, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Acute Myeloid Leukemia (AML) is characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The transcription factor cAMP response element-binding protein (CREB) is frequently overexpressed in AML and plays a crucial role in leukemogenesis by promoting cell proliferation, survival, and differentiation arrest. The interaction of CREB with its coactivator, CREB-binding protein (CBP), is essential for its transcriptional activity. Therefore, inhibiting the CREB-CBP interaction presents a promising therapeutic strategy for AML. This compound, identified as N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide, is a novel small molecule designed to disrupt this critical protein-protein interaction.

Discovery and Lead Optimization

While the specific details of the initial screening and lead optimization campaign that led to the identification of this compound are not extensively documented in publicly available literature, the development of potent CREB-CBP interaction inhibitors has been an area of active research. The general approach likely involved high-throughput screening of chemical libraries to identify initial hits, followed by medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. The naphthamide scaffold present in this compound is a common motif in inhibitors of protein-protein interactions.

Chemical Information:

| Property | Value |

| IUPAC Name | N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide[1] |

| Molecular Formula | C18H12N2O2[1] |

| Molecular Weight | 288.30 g/mol |

| CAS Number | 117739-40-9 |

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP. This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes, which are critical for the survival and proliferation of AML cells. Downstream effects of this inhibition include the induction of apoptosis and cell cycle arrest.[2][3]

Signaling Pathway

The following diagram illustrates the targeted CREB signaling pathway in AML and the inhibitory action of this compound.

Caption: CREB signaling pathway in AML and the inhibitory effect of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a panel of human AML cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | IC50 (nM) |

| HL-60 | 870[2] |

| KG-1 | 910[2] |

| MOLM-13 | 2000[2] |

| MV-4-11 | 2300[2] |

In Vivo Efficacy

In a preclinical AML mouse model using immunodeficient NSG mice, this compound demonstrated the ability to extend survival without observable toxicity.

| Animal Model | Dosing | Outcome |

| AML Mouse Model (NSG) | 2.3 mg/kg (intravenous) | Extended survival with no toxicity[4] |

Experimental Protocols

Synthesis of this compound (N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide)

A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently published. However, based on the synthesis of structurally related naphthamides, a plausible synthetic route would involve the amidation reaction between 3-hydroxy-2-naphthoic acid and 4-aminobenzonitrile. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species such as an acyl chloride.

Plausible Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

CREB-CBP Interaction Assay (Split Renilla Luciferase Complementation)

This assay is used to quantify the inhibitory effect of this compound on the interaction between CREB and CBP.

-

Constructs: Prepare expression vectors encoding two fusion proteins: one with the N-terminal fragment of Renilla luciferase fused to the KIX domain of CBP, and the other with the C-terminal fragment of Renilla luciferase fused to the KID of CREB.

-

Transfection: Co-transfect mammalian cells (e.g., HEK293T) with both expression vectors.

-

Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luminescence Measurement: After an appropriate incubation period, lyse the cells and measure the reconstituted Renilla luciferase activity using a luminometer.

-

Data Analysis: A decrease in luminescence in the presence of this compound indicates inhibition of the CREB-CBP interaction. Calculate the IC50 value from the dose-response curve.

Cell Viability Assay

-

Cell Seeding: Seed AML cell lines (e.g., HL-60, KG-1) in 96-well plates at an appropriate density.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).

-

Reagent Addition: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

-

Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat AML cells with this compound at a relevant concentration (e.g., 2 µM) for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining:

-

For Apoptosis: Stain cells with Annexin V-FITC and propidium iodide (PI).

-

For Cell Cycle: Treat cells with RNase A and stain with PI.

-

-

Flow Cytometry: Acquire data on a flow cytometer.

-

Data Analysis:

-

Apoptosis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow for In Vitro Characterization:

Caption: Workflow for in vitro characterization of this compound in AML cells.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic (ADME) and toxicology data for this compound are not yet publicly available. However, initial in vivo studies in a mouse model of AML indicated that the compound was well-tolerated at a therapeutic dose of 2.3 mg/kg administered intravenously, with no pronounced toxicity observed.[4] Comprehensive preclinical toxicology studies, including dose-range finding, repeat-dose toxicity, and safety pharmacology studies, would be required to support further clinical development. The pharmacokinetic properties of naphthamide derivatives can vary significantly based on their specific substitutions, influencing their absorption, distribution, metabolism, and excretion.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of AML. Its mechanism of action, targeting the critical CREB-CBP interaction, provides a clear rationale for its anti-leukemic activity. The potent in vitro cytotoxicity against AML cell lines and the in vivo efficacy in a mouse model warrant further investigation. Future studies should focus on a detailed characterization of its pharmacokinetic and toxicology profile, optimization of its formulation and delivery, and evaluation in a broader range of preclinical AML models, including patient-derived xenografts. These efforts will be crucial in determining the potential of this compound for clinical development as a novel targeted therapy for AML.

References

XX-650-23: A Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target binding profile and selectivity of the small molecule inhibitor XX-650-23, also known in scientific literature as 666-15. The compound is a potent inhibitor of cAMP-response element binding protein (CREB)-mediated gene transcription and is under investigation for its therapeutic potential in oncology, particularly in Acute Myeloid Leukemia (AML).

Core Mechanism and Target Engagement

This compound acts as a potent inhibitor of gene transcription mediated by the nuclear transcription factor CREB.[1][2][3] Its primary activity is the suppression of CREB's transcriptional activation function, which is often overactive in various cancer types, including breast cancer and AML.[1][2][4][5]

Initial hypotheses suggested that the compound might function by directly disrupting the protein-protein interaction (PPI) between CREB and its essential coactivator, CREB-binding protein (CBP).[5] However, experimental data indicates that this compound is a weak inhibitor of the CREB-CBP interaction, suggesting its mechanism of action is likely independent of direct binding interference and may involve modulation of upstream components in the CREB activation pathway.[1]

Signaling Pathway

The canonical CREB activation pathway involves phosphorylation at the Ser133 residue by various kinases (e.g., PKA, MAPK, Akt). This phosphorylation event promotes the recruitment of the coactivator CBP, which in turn initiates the transcription of CREB target genes involved in cell proliferation, survival, and differentiation. This compound intervenes in this process, leading to the downregulation of these target genes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling XX-650-23: A Technical Deep Dive into the Disruption of the CBP-CREB Interaction for Acute Myeloid Leukemia Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of the cAMP Response Element Binding Protein (CREB), a pivotal transcription factor in cellular signaling, is a well-documented driver in the pathogenesis of Acute Myeloid Leukemia (AML). The interaction of CREB with its essential coactivator, the CREB-binding protein (CBP), is critical for the transcription of downstream target genes that promote leukemic cell proliferation and survival. This whitepaper provides a comprehensive technical overview of XX-650-23, a novel small molecule inhibitor designed to specifically disrupt the CBP-CREB interaction. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: Targeting the CBP-CREB Axis in AML

CREB is overexpressed in a majority of AML patients, correlating with a poorer prognosis.[1] This transcription factor's activity is dependent on its interaction with the KIX domain of the coactivator CBP. This interaction facilitates the recruitment of the transcriptional machinery to CREB target genes, ultimately driving leukemogenesis. The development of small molecules that can effectively and selectively disrupt this protein-protein interaction presents a promising therapeutic strategy for AML. This compound has emerged as a potent and specific inhibitor of the CBP-CREB interaction, demonstrating significant anti-leukemic activity in preclinical models.[1][2]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | IC50 (nM) after 48h | IC50 (nM) after 72h | Key Characteristics |

| HL-60 | 870 | ~700-2000 | Myeloblastic |

| KG-1 | 910 | ~700-2000 | Myeloblastic |

| MOLM-13 | 2000 | ~700-2000 | Myelomonocytic, FLT3-ITD |

| MV-4-11 | 2300 | ~700-2000 | Myelomonocytic, FLT3-ITD |

Table 2: In Vivo Efficacy and Toxicity of this compound

| Mouse Model | Treatment Regimen | Outcome | Toxicity |

| Xenograft NOD-SCID IL-2Rgamma null (NSG) | 10-20 mg/kg, IP, once daily for 28 days | Significant inhibition of tumor growth | No observed weight loss or hematologic, renal, hepatic, or cardiac toxicity |

| Cell line- and patient-derived xenograft mice | Not specified | Significantly increased survival | No toxicity to normal hematopoietic cells or animals |

Signaling Pathways and Mechanism of Action

This compound functions by competitively binding to the KIX domain of CBP, thereby preventing its interaction with phosphorylated CREB (pCREB). This disruption inhibits the transcription of CREB target genes involved in cell cycle progression and apoptosis.

Caption: CBP-CREB signaling and this compound inhibition.

Detailed Experimental Protocols

Split Renilla Luciferase Complementation Assay for CBP-CREB Interaction

This assay quantitatively measures the disruption of the CBP-CREB protein-protein interaction in live cells.

Principle: The N-terminal and C-terminal fragments of Renilla luciferase are fused to CREB and CBP, respectively. Interaction between CREB and CBP brings the luciferase fragments into proximity, reconstituting enzyme activity and generating a measurable luminescent signal. This compound will disrupt this interaction, leading to a decrease in luminescence.

Protocol:

-

Vector Construction: Clone the coding sequences of human CREB and the KIX domain of human CBP into mammalian expression vectors containing the N-terminal (N-Rluc) and C-terminal (C-Rluc) fragments of Renilla luciferase, respectively.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect the cells with the CREB-N-Rluc and CBP-KIX-C-Rluc expression vectors using a suitable transfection reagent.

-

-

Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay:

-

Add the luciferase substrate (e.g., coelenterazine) to the cell lysate.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescence readings to a co-transfected control reporter (e.g., Firefly luciferase) to account for variations in transfection efficiency and cell number. Calculate the IC50 value for this compound.

Caption: Split Luciferase Complementation Assay Workflow.

AML Cell Growth Inhibition Assay

This assay determines the concentration-dependent effect of this compound on the proliferation of AML cell lines.

Protocol:

-

Cell Seeding: Seed AML cell lines (HL-60, KG-1, MOLM-13, MV-4-11) in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 pM to 10 µM) or DMSO as a control.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment:

-

Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

-

Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression model.

Western Blot for Apoptosis and Histone Acetylation Markers

This method is used to detect changes in protein expression associated with apoptosis (cleaved caspase-3, cleaved PARP) and the inhibition of CBP's histone acetyltransferase (HAT) activity (H3K27 acetylation).

Protocol:

-

Cell Treatment and Lysis: Treat AML cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For histone analysis, perform acid extraction of histones.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, H3K27ac, and a loading control (e.g., β-actin or total H3).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Western Blot Experimental Workflow.

In Vivo AML Xenograft Model

This model assesses the anti-tumor efficacy and tolerability of this compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice, such as NOD-SCID IL-2Rgamma null (NSG) mice.

-

Cell Implantation: Inject human AML cell lines (e.g., MV-4-11) or patient-derived AML cells intravenously or subcutaneously into the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for systemic models with luciferase-expressing cells).

-

Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 10-20 mg/kg) or vehicle control daily via intraperitoneal (IP) injection.

-

Efficacy and Toxicity Assessment:

-

Measure tumor volume and body weight regularly.

-

Monitor for any signs of toxicity.

-

At the end of the study, harvest tumors and organs for further analysis (e.g., histology, western blot).

-

-

Survival Analysis: In survival studies, monitor the mice until they meet predefined humane endpoints. Analyze survival data using Kaplan-Meier curves.

Conclusion

This compound represents a promising, targeted therapeutic agent for the treatment of AML. Its mechanism of action, the disruption of the critical CBP-CREB interaction, leads to potent anti-leukemic effects, including the induction of apoptosis and inhibition of cell proliferation. The quantitative data from in vitro and in vivo studies demonstrate its efficacy and favorable safety profile. The detailed experimental protocols provided herein offer a robust framework for the further investigation and development of this compound and other inhibitors of this key oncogenic pathway.

References

The CREB Inhibitor XX-650-23: A Technical Overview for AML Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The transcription factor cAMP Response Element-Binding Protein (CREB) is frequently overexpressed in AML and is associated with a poorer prognosis, making it a compelling therapeutic target.[1][2][3] XX-650-23 is a novel small molecule inhibitor that disrupts the crucial interaction between CREB and its coactivator, CREB-Binding Protein (CBP).[1][4][5] This interference with the CREB-CBP complex leads to the downregulation of CREB target genes, subsequently inducing apoptosis and cell cycle arrest in AML cells. This technical guide provides a comprehensive overview of the available data on this compound and its role in AML research.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide |

| Synonyms | XX65023, XX 650 23 |

| CAS Number | 117739-40-9 |

| Molecular Formula | C18H12N2O2 |

| Molecular Weight | 288.31 g/mol |

| Solubility | DMSO |

Mechanism of Action

This compound functions by specifically inhibiting the protein-protein interaction between CREB and its essential coactivator, CBP.[1][4][5] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes involved in cell survival, proliferation, and differentiation. The inhibition of CREB-driven transcription in AML cells ultimately leads to programmed cell death (apoptosis) and a halt in the cell cycle.[1][5]

Quantitative Data

In Vitro Efficacy: Inhibition of AML Cell Growth

The potency of this compound has been evaluated against various human AML cell lines. The half-maximal inhibitory concentration (IC50) values, representing a 50% reduction in viable cell count after 48 hours of treatment, are summarized below.

| Cell Line | IC50 (µM) |

| HL-60 | 0.87 |

| KG-1 | 0.91 |

| MOLM-13 | 2.0 |

| MV-4-11 | 2.3 |

Data sourced from MedchemExpress and a primary research publication.[1][4]

In Vivo Efficacy: Survival Study in an AML Mouse Model

In a patient-derived xenograft (PDX) mouse model of AML, treatment with this compound demonstrated a significant extension in survival with no observable toxicity to normal hematopoietic cells or the animals.[1]

| Treatment Group | Dosing Regimen | Outcome |

| This compound | 2.3 mg/kg (intravenous injection) | Extended survival of AML mouse model |

| Vehicle Control | Not specified | Not specified |

Data sourced from TargetMol.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Viability Assay

This protocol is used to determine the IC50 values of this compound in AML cell lines.

-

Cell Culture: Human AML cell lines (HL-60, KG-1, MOLM-13, MV-4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded in 96-well plates at a specified density.

-

Treatment: Cells are treated with a serial dilution of this compound (ranging from 100 pM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay

This protocol is used to assess the induction of apoptosis in AML cells following treatment with this compound.

-

Cell Treatment: AML cells are treated with this compound (e.g., 2 µM) or DMSO for 72 hours.

-

Staining: Cells are harvested, washed, and stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol.

-

Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V-positive cells are identified as apoptotic.

-

Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified and compared.

Western Blot Analysis

This protocol is used to detect changes in protein expression related to apoptosis and histone acetylation.

-

Cell Lysis: AML cells are treated with this compound (e.g., 5 µM) for 6 or 24 hours. Cells are then lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, Mcl-1, bcl-2, H3K27ac, and a loading control like β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol is used to identify the genomic binding sites of CREB and assess changes in histone acetylation.

-

Cross-linking and Chromatin Preparation: KG-1 cells are treated with this compound or DMSO. Cells are then cross-linked with formaldehyde, and chromatin is sheared into fragments.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for CREB or H3K27ac.

-

DNA Purification: The antibody-bound chromatin is pulled down, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the human genome, and peaks are called to identify regions of CREB binding or H3K27 acetylation. Differential binding analysis is performed between the treated and control samples.

Signaling Pathways

The primary signaling pathway affected by this compound is the CREB-mediated transcriptional pathway. By disrupting the CREB-CBP interaction, this compound leads to the downregulation of key survival proteins and cell cycle regulators.

Conclusion

This compound is a promising preclinical candidate for the treatment of AML. Its targeted mechanism of action, potent in vitro activity against AML cell lines, and in vivo efficacy with a favorable safety profile warrant further investigation. The detailed experimental protocols and understanding of its impact on signaling pathways provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of CREB inhibition in AML. Further studies are needed to elucidate the complete spectrum of its downstream effects and to advance this compound towards clinical evaluation.

References

- 1. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule screen for inhibitors of expression from canonical CREB response element-containing promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Novel Signaling Pathways for Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Targeted Therapeutics in Acute Myeloid Leukemia: An Embarrassment of Riches - PMC [pmc.ncbi.nlm.nih.gov]

The CREB Conundrum: A Technical Guide to XX-650-23, a Potent Inhibitor of CREB-Driven Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor cAMP response element-binding protein (CREB) is a critical regulator of gene expression involved in a myriad of cellular processes, from proliferation and survival to differentiation and synaptic plasticity. Its aberrant activation is a hallmark of various pathologies, including acute myeloid leukemia (AML) and other cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of XX-650-23, a potent small molecule inhibitor of CREB. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a tool and potential therapeutic agent.

Introduction to CREB and Its Role in Gene Expression

The cAMP response element-binding protein (CREB) is a cellular transcription factor that modulates the expression of genes containing a cAMP response element (CRE) in their promoter region.[1] The activation of CREB is a convergence point for multiple signaling pathways, initiated by a diverse array of extracellular signals such as hormones, growth factors, and neurotransmitters.[2][3] Upon activation of cell surface receptors, a cascade of intracellular events leads to the activation of various protein kinases, including protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinases (CaMKs), and mitogen-activated protein kinases (MAPKs).[2][3] These kinases then phosphorylate CREB at a key serine residue (Ser133), a critical step for its activation.[2]

Phosphorylated CREB recruits the transcriptional coactivator CREB-binding protein (CBP) and its homolog p300.[4] This recruitment is essential for the initiation of transcription of CREB target genes, which are involved in critical cellular functions such as proliferation, survival, and differentiation.[5] Dysregulation of CREB activity, often characterized by its overexpression and constitutive phosphorylation, has been implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML), where it is associated with a poorer prognosis.[5] This has established CREB as a promising target for therapeutic intervention.

This compound: A Potent Inhibitor of the CREB-CBP Interaction

This compound is a small molecule inhibitor that has demonstrated potent activity against CREB.[6][7] Its mechanism of action lies in the direct disruption of the critical protein-protein interaction between CREB and its coactivator, CBP.[6][7] By blocking this interaction, this compound effectively prevents the recruitment of the transcriptional machinery to CREB target genes, thereby inhibiting their expression. This targeted inhibition of CREB-driven gene expression leads to downstream cellular effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[7]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency and efficacy in various assays.

| Parameter | Value | Assay | Cell Line/System |

| IC50 | 3.20 ± 0.43 μM | Split Renilla Luciferase Complementation | Inhibition of CREB-CBP Interaction |

| IC50 | 870 nM | AML Cell Growth Inhibition | HL-60 |

| IC50 | 910 nM | AML Cell Growth Inhibition | KG-1 |

| IC50 | 2.0 μM | AML Cell Growth Inhibition | MOLM-13 |

| IC50 | 2.3 μM | AML Cell Growth Inhibition | MV-4-11 |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Effect | Model System |

| Concentration | 5 μM | Specific decrease in H3K27 acetylation | AML Cells |

| Concentration | 2 μM | Induction of apoptosis via intrinsic pathway | AML Cells |

Table 2: Cellular Effects of this compound

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The CREB signaling pathway, illustrating multiple upstream activators and the inhibitory action of this compound on the pCREB-CBP interaction.

Caption: A generalized experimental workflow for the identification and characterization of CREB inhibitors like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Split Renilla Luciferase Complementation Assay for CREB-CBP Interaction

This assay quantitatively measures the disruption of the CREB-CBP interaction by this compound in living cells.

Materials:

-

HEK293T cells

-

Expression vectors for CREB fused to the N-terminal fragment of Renilla luciferase (CREB-NLuc) and CBP fused to the C-terminal fragment (CLuc-CBP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

96-well white, clear-bottom plates

-

This compound stock solution (in DMSO)

-

Renilla luciferase assay substrate

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the CREB-NLuc and CLuc-CBP expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a DMSO-only control.

-

Incubation with Compound: Incubate the cells with the compound for a predetermined period (e.g., 4-6 hours).

-

Luminescence Measurement: Add the Renilla luciferase substrate to each well according to the manufacturer's instructions. Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the normalized values against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of AML cells, which is an indicator of cell viability.

Materials:

-

AML cell lines (e.g., HL-60, KG-1)

-

Cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed AML cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a DMSO-only control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases-3 and -7, key mediators of apoptosis, in response to this compound treatment.

Materials:

-

AML cell lines

-

Cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

Caspase-Glo® 3/7 Assay reagent (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Seed AML cells in a 96-well plate and treat with different concentrations of this compound for a desired time (e.g., 24 hours).

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage of the substrate and generation of a luminescent signal.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luminescent signal to a DMSO control to determine the fold-increase in caspase-3/7 activity.

Conclusion

This compound represents a significant tool for researchers studying CREB-mediated gene expression and a promising lead compound for the development of novel therapeutics targeting CREB-dependent pathologies. Its well-defined mechanism of action, coupled with its potent in vitro activity, makes it an invaluable asset for dissecting the intricate roles of CREB in health and disease. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other potential CREB inhibitors. As our understanding of the CREB signaling network continues to expand, targeted inhibitors like this compound will be instrumental in translating this knowledge into tangible clinical benefits.

References

- 1. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The split luciferase complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

XX-650-23: A Potent CREB Inhibitor for Acute Myeloid Leukemia Research

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of XX-650-23, a small molecule inhibitor of the cAMP response element-binding protein (CREB). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CREB signaling pathway, particularly in the context of acute myeloid leukemia (AML).

Introduction

This compound is a potent and specific inhibitor of CREB, a transcription factor implicated in the pathogenesis of various cancers, including AML.[1][2] It functions by disrupting the crucial interaction between CREB and its coactivator, CREB-binding protein (CBP), thereby inhibiting the transcription of CREB target genes that promote cell survival and proliferation.[2][3] This targeted mechanism of action makes this compound a valuable tool for AML research and a promising candidate for further therapeutic development.[1][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H12N2O2 | [1][3][4][5] |

| Molecular Weight | 288.3 g/mol | [1][3][4] |

| CAS Number | 117739-40-9 | [3][4][5] |

| IUPAC Name | N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3] |

| Solubility | DMSO | [4] |

Mechanism of Action: CREB Signaling Pathway Inhibition

This compound exerts its biological effects by directly interfering with the CREB signaling pathway. In many cancer cells, including AML, this pathway is constitutively active, leading to uncontrolled cell growth and survival. This compound disrupts the binding of CREB to its coactivator CBP, a critical step for the transcriptional activation of downstream target genes. This inhibition leads to the downregulation of key survival proteins like Mcl-1 and Bcl-2, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[2][3]

Caption: Inhibition of the CREB signaling pathway by this compound.

Experimental Data

This compound has demonstrated significant cytotoxic effects against various AML cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | IC50 (µM) after 48 hours |

| HL-60 | 0.87 |

| KG-1 | 0.91 |

| MOLM-13 | 2.0 |

| MV-4-11 | 2.3 |

Data derived from in vitro studies as cited in reference[2].

Treatment with this compound leads to the induction of apoptosis and a notable decrease in the expression of key CREB target genes.

| Parameter | Observation at 2 µM after 72 hours |

| Apoptosis | Induction of apoptosis through the intrinsic pathway |

| Caspase-3 | Activation observed |

| Caspase-9 | Cleavage detected |

| Mcl-1 Expression | Downregulation |

| Bcl-2 Expression | Downregulation |

Data derived from in vitro studies as cited in reference[2].

Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on AML cell lines.

Methodology:

-

AML cell lines (HL-60, KG-1, MOLM-13, MV-4-11) were seeded in 96-well plates.

-

Cells were treated with serial dilutions of this compound (ranging from 0.1 to 10 µM) or a vehicle control (DMSO).

-

After 48 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance was measured at 570 nm using a microplate reader.

-

IC50 values were calculated by non-linear regression analysis.

References

Methodological & Application

Application Notes and Protocols: XX-650-23 in HL-60 and KG-1 Acute Myeloid Leukemia Cell Lines

For Research Use Only.

Introduction

XX-650-23 is a potent small molecule inhibitor of the cyclic AMP response element-binding protein (CREB). It functions by disrupting the critical interaction between CREB and its coactivator, CREB-binding protein (CBP). This disruption of the CREB-CBP complex leads to the downregulation of transcriptional programs essential for the survival and proliferation of certain cancer cells, including acute myeloid leukemia (AML). In AML, CREB is often overexpressed and associated with a poorer prognosis, making it a compelling therapeutic target. These application notes provide the half-maximal inhibitory concentration (IC50) values of this compound in two common AML cell lines, HL-60 and KG-1, along with a detailed protocol for determining these values.

Data Presentation

The potency of this compound was assessed by determining its IC50 in the human acute promyelocytic leukemia cell line HL-60 and the acute myelogenous leukemia cell line KG-1. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population after a specified exposure time.

| Cell Line | Description | Treatment Duration | IC50 (nM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 48 hours | 870 | [1] |

| KG-1 | Acute Myelogenous Leukemia | 48 hours | 910 | [1] |

Mechanism of Action: CREB-CBP Signaling Pathway

This compound exerts its anti-leukemic effects by targeting a key protein-protein interaction in the CREB signaling pathway. In normal and malignant cells, the transcription factor CREB, once activated (e.g., through phosphorylation), recruits the coactivator CBP. This recruitment is essential for the transcription of a wide range of target genes that promote cell survival, proliferation, and differentiation. The search results indicate that in acute lymphoblastic leukemia (ALL), CREB knockdown leads to the downregulation of genes involved in cell proliferation and the upregulation of genes that induce apoptosis.[1][2] Specifically, the suppression of CREB has been shown to decrease the expression of pro-survival proteins such as Bcl-2, Mcl-1, Bcl-xL, survivin, and XIAP.[3]

This compound directly interferes with the binding of CREB to CBP.[1] This disruption prevents the assembly of the transcriptional machinery at CREB-responsive genes, leading to a cascade of downstream effects. The inhibition of pro-survival gene transcription ultimately shifts the cellular balance towards apoptosis, leading to programmed cell death in susceptible cancer cells like HL-60 and KG-1. This targeted mechanism of action makes this compound a valuable tool for studying the role of CREB in AML and as a potential therapeutic agent.

Experimental Protocols

The following is a generalized protocol for determining the IC50 of this compound in suspension cell lines such as HL-60 and KG-1 using a common luminescence-based cell viability assay (e.g., CellTiter-Glo®). This protocol is a representative example and may require optimization based on specific laboratory conditions and equipment.

Materials:

-

HL-60 or KG-1 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well white, flat-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture and Seeding:

-

Culture HL-60 or KG-1 cells in T-75 flasks with complete medium, maintaining cell density according to standard protocols.

-

On the day of the experiment, harvest cells in the logarithmic growth phase.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete medium.

-

Seed 50 µL of the cell suspension into each well of a 96-well white, flat-bottom plate. Include wells for "cells only" (no compound) and "medium only" (background) controls.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete medium to create a range of concentrations (e.g., from 10 µM to 1 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., ≤ 0.1%).

-

Add 50 µL of the diluted compound solutions to the appropriate wells of the 96-well plate containing the cells. For the vehicle control wells, add 50 µL of medium with the same final DMSO concentration.

-

The final volume in each well should be 100 µL.

-

-

Incubation:

-

Gently mix the plate on a plate shaker for 1 minute.

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Assay (CellTiter-Glo®):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the average background luminescence (from "medium only" wells) from all other readings.

-

Normalize the data by expressing the luminescence of the compound-treated wells as a percentage of the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

References

- 1. Essential role for cyclic-AMP responsive element binding protein 1 (CREB) in the survival of acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. CREB knockdown inhibits growth and induces apoptosis in human pre-B acute lymphoblastic leukemia cells through inhibition of prosurvival signals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilizing XX-650-23 for the Induction and Measurement of Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for using XX-650-23, a potent and selective small molecule inhibitor of the anti-apoptotic protein Bcl-2, in various apoptosis assays. Detailed protocols, data interpretation guidelines, and visual representations of the mechanism and workflow are included to facilitate experimental design and execution.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway. Anti-apoptotic members, such as Bcl-2 itself, prevent cell death by sequestering pro-apoptotic proteins like Bax and Bak.

This compound is a highly selective inhibitor of Bcl-2. By binding to the BH3-mimetic groove of Bcl-2, it displaces pro-apoptotic proteins, leading to the activation of Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Mechanism of Action of this compound

The mechanism of action of this compound is centered on the disruption of the Bcl-2/pro-apoptotic protein interaction.

Application Notes and Protocols: XX-650-23 for Acute Myeloid Leukemia (AML) Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] The transcription factor CREB (cAMP response element-binding protein) is often overexpressed in AML and contributes to leukemogenesis by promoting cell proliferation and survival. XX-650-23 is a potent, small-molecule inhibitor of CREB function.[3][4] It acts by specifically disrupting the critical protein-protein interaction between CREB and its coactivator, CREB-binding protein (CBP).[3][4] This inhibition leads to the downregulation of CREB target genes, resulting in cell cycle arrest, induction of apoptosis, and reduced AML cell growth, making this compound a valuable tool for preclinical AML research.[3][4]

Mechanism of Action

This compound exerts its anti-leukemic effects by blocking the CREB-CBP interaction. This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of key pro-survival and proliferation genes in AML cells.[3][4] Downstream effects include a specific decrease in histone H3K27 acetylation, downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and activation of the intrinsic apoptosis pathway via caspase-9 and caspase-3 cleavage.[3]

Data and Performance

Chemical and Physical Properties

| Property | Value |

| Target | CREB/CBP Interaction |

| Purity | >98% |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (e.g., 80 mg/mL)[4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[4] |

In Vitro Biological Activity

The potency of this compound was evaluated against the CREB-CBP interaction and its anti-proliferative effects were measured in a panel of human AML cell lines.

Table 1: Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC₅₀ Value |

|---|---|---|

| Biochemical Assay | CREB-CBP Interaction | 3.20 ± 0.43 µM[4] |

| Cell Growth Inhibition (48h) | HL-60 | 870 nM[3] |

| KG-1 | 910 nM[3] | |

| MOLM-13 | 2.0 µM[3] |

| | MV-4-11 | 2.3 µM[3] |

In Vivo Efficacy

A preliminary in vivo study was conducted using a patient-derived AML xenograft model.

Table 2: In Vivo Efficacy in AML Mouse Model

| Model | Dosing | Observation | Result |

|---|

| NSG Mice with AML | 2.3 mg/kg (Intravenous) | Survival | Extended survival with no observed toxicity[4] |

Experimental Protocols

Protocol 1: In Vitro AML Cell Viability Assay

This protocol describes how to measure the effect of this compound on the viability of AML cells using a luminescent-based assay.

Materials:

-

AML cell lines (e.g., MV-4-11, HL-60)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

DMSO (vehicle control)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Workflow:

Procedure:

-

Cell Plating: Suspend AML cells in culture medium at a density of 1 x 10⁵ cells/mL. Add 50 µL of the cell suspension to each well of a 96-well plate (5,000 cells/well).

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium from a 10 mM DMSO stock. Suggested final concentrations range from 10 pM to 10 µM. Prepare a 2X vehicle control containing the same percentage of DMSO.

-

Treatment: Add 50 µL of the 2X compound dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.[3]

-

Assay: Follow the manufacturer's protocol for the CellTiter-Glo® assay. Typically, this involves adding 100 µL of reagent to each well, mixing on an orbital shaker for 2 minutes, and incubating at room temperature for 10 minutes.

-

Measurement: Read the luminescent signal using a microplate luminometer.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting the induction of apoptosis by analyzing the cleavage of caspase-3.

Materials:

-

AML cell line (e.g., MOLM-13)

-

This compound

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Primary antibodies: Anti-Caspase-3, Anti-Cleaved Caspase-3, Anti-β-Actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment: Seed 1-2 x 10⁶ AML cells in 6-well plates. Treat with this compound (e.g., at 2 µM) or vehicle (DMSO) for 72 hours.[3]

-

Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-Actin should be used as a loading control. An increase in the cleaved caspase-3 band indicates apoptosis induction.[3]

References

- 1. Acute myeloid leukemia: 2023 update on diagnosis, risk-stratification, and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk‐Stratification, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]

Application Notes and Protocols for Cell Cycle Analysis Using XX-650-23

For Researchers, Scientists, and Drug Development Professionals

Introduction

XX-650-23 is a potent and specific small molecule inhibitor of the cAMP-response element-binding protein (CREB).[1] It functions by disrupting the critical interaction between CREB and its coactivator, CREB-binding protein (CBP).[1][2] This disruption leads to the downregulation of CREB target gene expression, which has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, particularly in acute myeloid leukemia (AML).[2][3] These application notes provide a detailed experimental framework for researchers to investigate the effects of this compound on the cell cycle of cancer cells. The following protocols for cell viability, cell cycle analysis by flow cytometry, and protein expression analysis by western blot are provided to enable a comprehensive evaluation of the compound's cytostatic and cytotoxic effects.

Mechanism of Action: CREB-CBP Inhibition

CREB is a transcription factor that, upon activation, recruits coactivators such as CBP to the promoter regions of its target genes. This complex then initiates the transcription of genes involved in cell proliferation, survival, and differentiation. By binding to CREB, this compound prevents the recruitment of CBP, thereby inhibiting the transcription of these essential genes. This leads to a halt in cell cycle progression and can trigger programmed cell death (apoptosis).

Experimental Protocols

A typical experimental workflow to assess the impact of this compound on the cell cycle involves an initial cytotoxicity assessment to determine the appropriate concentration range, followed by detailed cell cycle and protein expression analysis.

Protocol 1: Cell Viability Assay (MTT/XTT)

This protocol is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the cell line of interest.[4][5] This value is then used to select appropriate concentrations for subsequent cell cycle experiments.

Materials:

-

Cancer cell line of interest (e.g., HL-60, KG-1)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) and a blank (medium only) should be included.

-

Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for the desired time points (e.g., 48 or 72 hours).[1]

-

Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.[8]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Materials:

-

Cancer cells treated with this compound (and vehicle control)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[10]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in a solution containing RNase A and incubate to ensure only DNA is stained.

-

Add the PI staining solution and incubate in the dark.

-

Analyze the samples on a flow cytometer. The data will be used to generate DNA content histograms.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[10]

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol is used to investigate the effect of this compound on the expression levels of key proteins that regulate the cell cycle.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

Cyclin D1

-

Cyclin E

-

CDK2[11]

-

CDK4/6

-

p21

-

p27

-

β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cell Viability (IC50) of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

|---|---|---|

| HL-60 | 48 | Value |

| KG-1 | 48 | Value |

| MOLM-13 | 48 | Value |

| MV-4-11 | 48 | Value |

Table 2: Cell Cycle Distribution after this compound Treatment

| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

|---|---|---|---|---|

| Vehicle (DMSO) | - | Value | Value | Value |

| This compound | IC50 | Value | Value | Value |

| this compound | 2x IC50 | Value | Value | Value |

Table 3: Relative Protein Expression Levels after this compound Treatment

| Target Protein | Vehicle (DMSO) | This compound (IC50) | This compound (2x IC50) |

|---|---|---|---|

| Cyclin D1 | 1.0 | Value | Value |

| CDK4 | 1.0 | Value | Value |

| p21 | 1.0 | Value | Value |

| p27 | 1.0 | Value | Value |

(Values represent fold change relative to the vehicle control after normalization to β-actin)

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for investigating the effects of the CREB inhibitor this compound on the cell cycle. By systematically applying these methods, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent in oncology. The combination of cell viability assays, detailed cell cycle profiling by flow cytometry, and targeted protein expression analysis will yield a comprehensive understanding of how this compound modulates cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound supplier | CAS No 117739-40-9| CREB Inhibitor | AOBIOUS [aobious.com]

- 7. chemfarms.com [chemfarms.com]

- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. Mayo discovers protein as potential tactic to prevent tumors | EurekAlert! [eurekalert.org]

Application Notes and Protocols: XX-650-23 for AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

XX-650-23 is a small molecule inhibitor that targets the cAMP-response element binding protein (CREB), a key transcription factor implicated in the survival and proliferation of Acute Myeloid Leukemia (AML) cells. By disrupting the critical interaction between CREB and its coactivator, CREB-binding protein (CBP), this compound effectively induces apoptosis and cell cycle arrest in AML cell lines.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in in vitro studies involving AML cell lines, including recommended concentrations, detailed experimental protocols, and relevant pathway information.

Mechanism of Action

This compound functions by specifically inhibiting the protein-protein interaction between CREB and CBP. This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes, many of which are critical for cell survival and proliferation. The inhibition of this interaction leads to a cascade of cellular events, including the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, ultimately resulting in programmed cell death (apoptosis) and a halt in cell cycle progression.[2]

Recommended Concentrations for AML Cell Lines

The optimal concentration of this compound for inducing cytotoxicity in AML cell lines typically ranges from the nanomolar to the low micromolar level. The half-maximal inhibitory concentration (IC50) is cell line-dependent.

| Cell Line | IC50 (48h treatment) |

| HL-60 | 870 nM |

| KG-1 | 910 nM |

| MOLM-13 | 2.0 µM |

| MV-4-11 | 2.3 µM |

Data compiled from publicly available information.[2]

For specific downstream effect studies, the following concentrations have been reported:

-

Histone Acetylation Assay: 5 µM for 6 to 24 hours to observe a decrease in H3K27 acetylation.[2]

-

Apoptosis Induction: 2 µM for 72 hours to induce apoptosis, characterized by caspase-3 and caspase-9 activation.[2]

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol outlines the steps to determine the IC50 of this compound in AML cell lines using a standard MTT or similar viability assay.